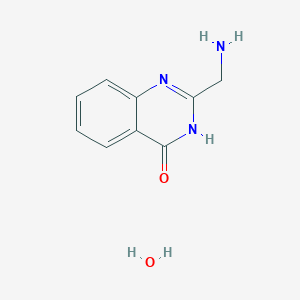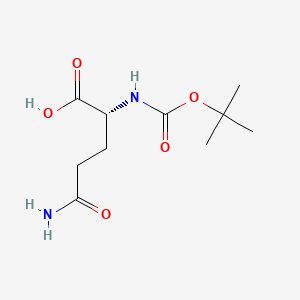
Boc-D-Gln-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Boc-D-Gln-OH, also known as N-α-tert-butoxycarbonyl-D-glutamine, is a derivative of the amino acid D-glutamine. It is commonly used in peptide synthesis as a protected form of D-glutamine, which helps to prevent unwanted side reactions during the synthesis process. The Boc group (tert-butoxycarbonyl) is a protective group that can be easily removed under acidic conditions, making this compound a valuable intermediate in the synthesis of peptides and other complex molecules .
准备方法
Synthetic Routes and Reaction Conditions
Boc-D-Gln-OH is typically synthesized by reacting D-glutamine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc group. The product is then purified by recrystallization or chromatography .
Industrial Production Methods
In industrial settings, this compound can be produced using similar methods but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the product is often purified using large-scale chromatography or crystallization techniques .
化学反应分析
Types of Reactions
Boc-D-Gln-OH undergoes several types of chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to yield free D-glutamine
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl), or other strong acids
Substitution: Electrophiles such as alkyl halides or acyl chlorides.
Coupling: Dicyclohexylcarbodiimide (DCC), N,N’-diisopropylcarbodiimide (DIC), or other coupling reagents.
Major Products Formed
Deprotection: Free D-glutamine.
Substitution: Various substituted derivatives of this compound.
Coupling: Peptides and peptide derivatives.
科学研究应用
Boc-D-Gln-OH is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Peptide Synthesis: this compound is used as a building block in the synthesis of peptides and proteins. .
Drug Development: this compound is used in the development of peptide-based drugs and therapeutic agents. .
Biochemical Research: this compound is used in studies of enzyme mechanisms and protein interactions. .
作用机制
The mechanism of action of Boc-D-Gln-OH primarily involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group from unwanted reactions, allowing for selective coupling with other amino acids or peptides. Upon deprotection, the free amino group can participate in further reactions to form the desired peptide or protein .
相似化合物的比较
Boc-D-Gln-OH is similar to other Boc-protected amino acids, such as Boc-L-glutamine, Boc-L-alanine, and Boc-L-lysine. it is unique in that it contains the D-isomer of glutamine, which can confer different biological properties compared to the L-isomer .
List of Similar Compounds
- Boc-L-glutamine
- Boc-L-alanine
- Boc-L-lysine
- Boc-L-valine
- Boc-L-threonine
This compound’s unique properties make it a valuable tool in peptide synthesis and biochemical research, offering versatility and specificity in various applications.
属性
IUPAC Name |
(2R)-5-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O5/c1-10(2,3)17-9(16)12-6(8(14)15)4-5-7(11)13/h6H,4-5H2,1-3H3,(H2,11,13)(H,12,16)(H,14,15)/t6-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVNYDCGZZSTUBC-ZCFIWIBFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC(=O)N)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CCC(=O)N)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61348-28-5 |
Source


|
| Record name | (2R)-2-{[(tert-butoxy)carbonyl]amino}-4-carbamoylbutanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-(3,5-dimethoxyphenyl)-8-fluoro-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide](/img/structure/B2380238.png)
![4-[Cyano(hydroxy)methyl]benzonitrile](/img/structure/B2380239.png)
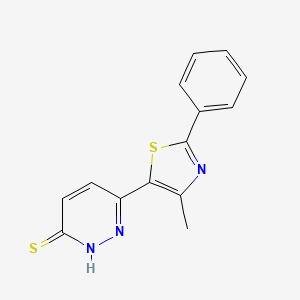
![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3-fluorobenzamide](/img/structure/B2380245.png)
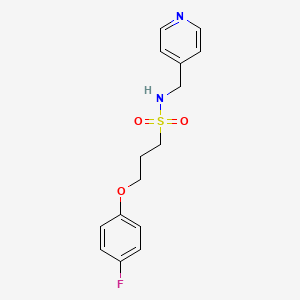

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)cyclohexanecarboxamide](/img/structure/B2380249.png)

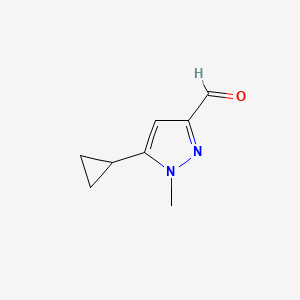
![[1-(6-Fluoro-1,3-benzothiazol-2-yl)piperidin-4-yl]methanol](/img/structure/B2380253.png)
![1-(3-chloropropyl)-3-({4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}methyl)-1,3-dihydro-2H-1,3-benzimidazol-2-one](/img/structure/B2380254.png)
![6-chloro-N-{[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]methyl}pyridine-2-carboxamide](/img/structure/B2380256.png)
![3-Amino-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]thieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B2380259.png)
